molecular formula C20H23NO4 B4436593 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4436593
M. Wt: 341.4 g/mol
InChI Key: WSOOYEKZDXEFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as IDN-6556, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in liver diseases. This compound has shown promising results in preclinical studies for the treatment of liver fibrosis, hepatitis, and other liver-related disorders.

Mechanism of Action

The mechanism of action of 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone involves the inhibition of caspase-3 and -7, two enzymes involved in the apoptotic pathway. By inhibiting these enzymes, 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone reduces hepatocyte apoptosis, which is a key driver of liver fibrosis and inflammation. Additionally, 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activation of hepatic stellate cells, which are responsible for the production of extracellular matrix proteins and the development of liver fibrosis.
Biochemical and Physiological Effects:
In preclinical studies, 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to reduce liver fibrosis, inflammation, and hepatocyte apoptosis. Additionally, this compound has been shown to improve liver function and reduce liver damage in animal models of liver disease. 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to have anti-inflammatory and anti-fibrotic effects in other organs, such as the lung and kidney.

Advantages and Limitations for Lab Experiments

One advantage of 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its specificity for caspase-3 and -7, which allows for targeted inhibition of these enzymes and reduces the potential for off-target effects. Additionally, 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have good pharmacokinetic properties, with a half-life of approximately 5 hours in rats. However, one limitation of 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One potential area of research is the development of more efficient synthesis methods to increase the yield and reduce the cost of producing this compound. Additionally, further preclinical studies are needed to investigate the potential therapeutic applications of 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in other organs and diseases. Finally, clinical trials are needed to determine the safety and efficacy of 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in humans and to explore its potential as a therapeutic agent for liver diseases.

Scientific Research Applications

4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications in liver diseases. In preclinical studies, this compound has shown promising results in reducing liver fibrosis, inflammation, and hepatocyte apoptosis. Additionally, 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have anti-inflammatory and anti-fibrotic effects in other organs, such as the lung and kidney.

properties

IUPAC Name

5,7-dimethoxy-4-(2-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-12(2)25-17-8-6-5-7-14(17)15-11-19(22)21-16-9-13(23-3)10-18(24-4)20(15)16/h5-10,12,15H,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOOYEKZDXEFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2CC(=O)NC3=C2C(=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.